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Compound of Interest

Compound Name: Eniclobrate

CAS No.: 60662-18-2

Cat. No.: B10781295

Get Quote

Eniclobrate (CAS: 81126-88-7) represents a distinct evolution in the pharmacophore of lipid-

lowering agents, diverging from the classical fibrate class (e.g., clofibrate) through significant

structural and mechanistic modifications. Unlike standard fibrates that primarily target PPAR

to modulate lipoprotein lipase, Eniclobrate functions as a diphenylmethane derivative that
specifically upregulates cholesterol 7

-hydroxylase (CYP7A1).

This induction of CYP7A1—the rate-limiting enzyme in bile acid biosynthesis—facilitates the

catabolic conversion of hepatic cholesterol into bile acids, thereby driving a reduction in serum

LDL-cholesterol levels. This guide details the structure-activity relationship (SAR) that led to its

discovery, provides a rigorous breakdown of its chemical synthesis, and analyzes its unique

pharmacological profile.

Discovery Phase: Structure-Activity Relationship
(SAR)
The discovery of Eniclobrate stemmed from an initiative to improve the therapeutic index of

clofibrate analogs. The optimization process focused on two distinct regions of the
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pharmacophore:

The Lipophilic Tail (Diphenylmethane Core):

Modification: Replacement of the simple 4-chlorophenyl group of clofibrate with a 4-(4-

chlorobenzyl)phenyl moiety.

Effect: This bulky lipophilic domain enhances hepatic uptake and binding affinity,

mimicking the sterol core of cholesterol, which likely aids in targeting cholesterol-

metabolizing enzymes.

The Polar Head (Pyridyl Ester):

Modification: Substitution of the ethyl ester with a 3-pyridinylmethyl ester (nicotinyl alcohol

derivative).

Effect: The pyridine ring introduces a basic nitrogen, altering the pKa and solubility profile.

Furthermore, upon hydrolysis in vivo, the molecule releases 3-pyridylmethanol, which can

be oxidized to nicotinic acid (niacin), a known agent for raising HDL and lowering

triglycerides.

The Alpha-Carbon Linker:

Modification: Use of a 2-methylbutyric acid backbone instead of the standard isobutyric

acid (dimethyl).

Chirality: This creates a chiral center at the

-position. Eniclobrate is typically synthesized and studied as the racemate (

)-Eniclobrate.

Chemical Synthesis
The synthesis of Eniclobrate requires a convergent approach, assembling the

diphenylmethane core before coupling it to the chiral aliphatic linker and finally the pyridyl

headgroup.
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Retrosynthetic Analysis
The molecule is disconnected at the ester and ether linkages, revealing three primary

precursors:

3-Pyridylmethanol (Headgroup).

2-Bromo-2-methylbutyric acid (Linker).

4-(4-Chlorobenzyl)phenol (Core).

Eniclobrate
(Target Molecule)

Acid Intermediate
(2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyric acid)

Esterification

3-Pyridylmethanol

Coupling

Ethyl 2-bromo-2-methylbutyrate

Williamson Ether
Synthesis

4-(4-Chlorobenzyl)phenol

Alkylation

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of Eniclobrate revealing convergent assembly blocks.

Step-by-Step Synthetic Protocol
Step 1: Synthesis of the Diphenylmethane Core

Reagents: Phenol, 4-Chlorobenzyl chloride, Zinc chloride (

) or Aluminum chloride (

).
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Reaction: Friedel-Crafts Alkylation.

Protocol:

Charge a reactor with phenol (1.0 eq) and heat to melt (approx. 45°C).

Add catalytic

(0.1 eq).

Add 4-chlorobenzyl chloride (1.0 eq) dropwise over 2 hours at 100°C.

Heat the mixture to 150°C for 4 hours to drive para-substitution.

Purification: Distillation under high vacuum to separate the para-isomer from the ortho-

isomer. Recrystallize from toluene.

Yield: ~65% of 4-(4-chlorobenzyl)phenol.

Step 2: Etherification (Introduction of the Linker)

Reagents: 4-(4-chlorobenzyl)phenol, Ethyl 2-bromo-2-methylbutyrate, Potassium Carbonate

(

), Acetone or Methyl Ethyl Ketone (MEK).

Reaction: Williamson Ether Synthesis.

Protocol:

Dissolve 4-(4-chlorobenzyl)phenol (1.0 eq) in anhydrous MEK.

Add anhydrous

(2.5 eq) and stir at reflux for 30 minutes to generate the phenoxide.

Add Ethyl 2-bromo-2-methylbutyrate (1.2 eq) dropwise. Note: The steric hindrance of the

secondary bromide requires prolonged reflux.

Reflux for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Filter off inorganic salts. Concentrate the filtrate.

Intermediate: Ethyl 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyrate.

Step 3: Hydrolysis and Esterification (Final Assembly)

Reagents: NaOH, Ethanol, Thionyl Chloride (

), 3-Pyridylmethanol, Triethylamine (

).

Protocol:

Saponification: Reflux the ethyl ester from Step 2 with 10% ethanolic NaOH for 4 hours.

Acidify with HCl to precipitate the free acid: 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyric

acid.

Activation: Dissolve the dried acid in toluene. Add

(1.5 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.

Evaporation: Remove excess

under vacuum.

Coupling: Dissolve the acid chloride in dry DCM. Add 3-pyridylmethanol (1.1 eq) and

(1.2 eq) at 0°C. Stir at room temperature for 12 hours.

Workup: Wash with water, saturated

, and brine.

Salt Formation (Optional): Treat the free base with ethanolic HCl to isolate Eniclobrate
Hydrochloride (CAS: 57081-66-0) for improved stability.

Physicochemical & Pharmacological Profile
Data Summary
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Property Value / Characteristic

Chemical Formula

Molecular Weight 409.91 g/mol

LogP (Predicted) ~5.8 (Highly Lipophilic)

pKa (Pyridine N) ~3.4 (Weak base)

Appearance White crystalline powder (HCl salt)

Solubility Soluble in DMSO, Ethanol; Insoluble in Water

Mechanism of Action: The CYP7A1 Pathway
Unlike statins (HMG-CoA reductase inhibitors) or standard fibrates (PPAR

agonists), Eniclobrate acts primarily by accelerating the catabolism of cholesterol rather than
inhibiting its synthesis.

CYP7A1 Induction: Eniclobrate significantly increases the activity of Cholesterol 7

-hydroxylase in the liver.

Bile Acid Flux: This enzyme converts cholesterol to 7

-hydroxycholesterol, the committed step in bile acid synthesis.

LDL Clearance: The depletion of the hepatic cholesterol pool triggers an upregulation of LDL

receptors (LDLR) to replenish hepatic cholesterol, thereby clearing LDL from the serum.
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Figure 2: Pharmacodynamic flow of Eniclobrate-induced cholesterol catabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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